VU0453595
Overview
Description
VU0453595 is a highly selective, systemically active positive allosteric modulator of the M1 muscarinic acetylcholine receptor. It has been studied for its potential therapeutic applications in neurodegenerative diseases such as Alzheimer’s disease and schizophrenia due to its ability to enhance cognitive functions and modulate arousal and sleep/wake architecture .
Preparation Methods
VU0453595 can be synthesized through a series of chemical reactions involving specific reagents and conditions. The compound is typically formulated as a microsuspension in beta-cyclodextrin in sterile water for research purposes . Industrial production methods for this compound are not widely documented, as it is primarily used in research settings.
Chemical Reactions Analysis
VU0453595 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are essential for modifying the compound’s functional groups to enhance its activity.
Substitution Reactions:
Major Products: The primary products formed from these reactions are derivatives of this compound with modified chemical properties.
Scientific Research Applications
VU0453595 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the modulation of the M1 muscarinic acetylcholine receptor.
Biology: Investigated for its effects on neuronal signaling and cognitive enhancement.
Medicine: Explored for potential therapeutic applications in treating neurodegenerative diseases like Alzheimer’s disease and schizophrenia.
Industry: Utilized in the development of new pharmacological agents targeting the M1 muscarinic acetylcholine receptor
Mechanism of Action
VU0453595 exerts its effects by selectively modulating the M1 muscarinic acetylcholine receptor. This modulation enhances cognitive flexibility and arousal without inducing cholinergic-mediated adverse effects. The compound’s mechanism involves potentiating the receptor’s response to acetylcholine, leading to improved cognitive functions and reduced age-related decreases in REM sleep duration .
Comparison with Similar Compounds
VU0453595 is compared with other similar compounds such as:
Donepezil: An acetylcholinesterase inhibitor that increases time awake but can cause dose-limiting adverse effects.
Xanomeline: An M1/M4 agonist that also increases time awake but has dose-limiting adverse effects.
BQCA: Another M1 positive allosteric modulator used in research
This compound is unique in its ability to enhance cognitive functions and modulate arousal without significant adverse effects, making it a promising candidate for further research and development.
Properties
IUPAC Name |
6-[[2-fluoro-4-(1-methylpyrazol-4-yl)phenyl]methyl]-7H-pyrrolo[3,4-b]pyridin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O/c1-22-9-14(8-21-22)12-4-5-13(16(19)7-12)10-23-11-17-15(18(23)24)3-2-6-20-17/h2-9H,10-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZQOZALTSDKFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC(=C(C=C2)CN3CC4=C(C3=O)C=CC=N4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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